physicochemical characteristics of 1-Amino-2-methylbutan-2-ol
physicochemical characteristics of 1-Amino-2-methylbutan-2-ol
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Amino-2-methylbutan-2-ol
Introduction
1-Amino-2-methylbutan-2-ol (CAS: 51411-49-5) is an alkanolamine, an organic compound featuring both a primary amine and a tertiary alcohol functional group.[1] Its structure, characterized by a branched five-carbon backbone, imparts unique physicochemical properties that make it a valuable building block in organic synthesis and a point of interest for medicinal chemistry.[1] The presence of both a hydrogen-bond-donating and -accepting amine group, alongside a hydroxyl group, dictates its high polarity, reactivity, and potential for forming complex molecular architectures.
This technical guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also field-proven insights into the causality behind its properties and the experimental methodologies used for their determination.
Chemical Identity and Molecular Structure
The unique spatial arrangement of functional groups in 1-Amino-2-methylbutan-2-ol is fundamental to its chemical behavior. The primary amine is located at the C1 position, while the C2 position holds both a hydroxyl group and a methyl group, creating a tertiary alcohol. This structure prevents oxidation at the alcohol carbon and introduces steric considerations for reactions involving the adjacent amine.
Caption: Molecular structure of 1-Amino-2-methylbutan-2-ol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-amino-2-methylbutan-2-ol | [2] |
| CAS Number | 51411-49-5 | [2][3][4] |
| Molecular Formula | C₅H₁₃NO | [2][3] |
| Molecular Weight | 103.16 g/mol | [1][2][3] |
| InChIKey | LHYVEOGDJNQNEW-UHFFFAOYSA-N | [2] |
| SMILES | CCC(C)(CN)O |[2] |
Core Physicochemical Properties
The interplay between the alkyl frame and the polar functional groups defines the physical characteristics of this compound. These properties are critical for predicting its behavior in reaction media, purification processes, and biological systems.
Table 2: Summary of Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical State | Colorless Liquid | [1] |
| Density | 0.918 g/cm³ | [1][3] |
| Boiling Point | 186.8 °C at 760 mmHg | [1][3] |
| Flash Point | 66.8 °C | [3] |
| Water Solubility | Highly Soluble | [1] |
| LogP (XLogP3-AA) | -0.3 | [1][2] |
| Refractive Index | 1.451 |[3] |
Thermal Properties: The Impact of Hydrogen Bonding
The boiling point of 1-amino-2-methylbutan-2-ol is notably high (186.8°C) for its relatively low molecular weight.[1][3] This is a direct consequence of extensive intermolecular hydrogen bonding. Both the primary amine (-NH₂) and the hydroxyl (-OH) groups act as hydrogen bond donors and acceptors, creating a strong molecular network that requires significant thermal energy to overcome.
For context, the related compound 1-amino-2-butanol, which has a less sterically hindered secondary alcohol, has a lower boiling point of 169°C.[1][5] The tertiary alcohol configuration in 1-amino-2-methylbutan-2-ol likely influences the packing and hydrogen bonding network, contributing to its higher boiling point.[1]
Solubility and Partitioning Behavior
The compound is highly soluble in water and other polar solvents, a characteristic governed by its ability to form hydrogen bonds with solvent molecules.[1] Its hydrophilic nature is quantitatively confirmed by its octanol-water partition coefficient (LogP) of -0.3.[1][2] This negative value indicates a preference for the aqueous phase over a non-polar lipid phase, which is a critical parameter in drug development for predicting absorption and distribution.
Acidity and Basicity (pKa)
Spectroscopic Profile: A Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of 1-Amino-2-methylbutan-2-ol. The expected spectral data provides a unique fingerprint corresponding to its molecular structure.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretches of its functional groups. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching from the alkyl groups will appear just below 3000 cm⁻¹. Other key peaks include C-O stretching around 1050-1150 cm⁻¹ and C-N stretching near 1200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be complex due to the number of distinct proton environments. Key signals would include a broad singlet for the -OH and -NH₂ protons (which can exchange with D₂O), a triplet for the terminal -CH₃ group of the ethyl chain, a quartet for the adjacent -CH₂ group, and singlets for the isolated -CH₃ and -CH₂- groups attached to the C2 carbon.
-
¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the molecule, confirming the carbon backbone.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 103, corresponding to the molecular weight of the compound. Common fragmentation patterns for amino alcohols would include the loss of water (M-18), the loss of an aminomethyl radical (•CH₂NH₂) leading to a peak at m/z = 73, and alpha-cleavage adjacent to the oxygen and nitrogen atoms.
Synthesis, Reactivity, and Applications
Synthetic Pathways
1-Amino-2-methylbutan-2-ol can be synthesized through various established organic chemistry routes. A common and direct approach is the reductive amination of a ketone precursor.
Caption: General workflow for the synthesis of 1-Amino-2-methylbutan-2-ol.
Other reported methods include the alkylation of simpler amino alcohols and chemoenzymatic processes that offer high specificity.[1]
Chemical Reactivity and Role in Drug Development
The compound's bifunctionality is the source of its utility in synthesis.
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Nucleophilic Amine: The primary amino group acts as a potent nucleophile, readily participating in reactions with electrophiles like alkyl halides and acyl chlorides to form more complex molecules.[1]
-
Hydroxyl Group: The tertiary alcohol can undergo esterification with carboxylic acids or their derivatives.[1]
In the context of drug development, the 1,2-amino alcohol motif is a privileged scaffold. It is a key structural feature in many biologically active compounds, including kinase inhibitors, where the hydroxyl and amino groups can serve as critical hydrogen bond donors and acceptors for interaction with enzyme active sites.[6] Derivatives of 1-Amino-2-methylbutan-2-ol have shown potential in modulating biological pathways, particularly those involving tyrosine kinases, which are crucial targets for therapies in oncology and neurology.[1]
Experimental Protocols
The determination of physicochemical properties relies on standardized, self-validating experimental protocols. The following are generalized methodologies for key characterization experiments.
General Characterization Workflow
Caption: A logical workflow for the physicochemical characterization of a chemical sample.
Protocol: Boiling Point Determination
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Causality: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, a key indicator of volatility and the strength of intermolecular forces.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.
-
Methodology:
-
Place a measured volume of 1-Amino-2-methylbutan-2-ol and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a stable ring of condensate is observed on the thermometer.
-
The stable temperature reading during distillation is the boiling point at the measured atmospheric pressure.
-
Protocol: Solubility Assessment
-
Causality: This protocol establishes a qualitative or quantitative profile of a compound's ability to dissolve in various solvents, which is crucial for selecting appropriate reaction or formulation media.[7]
-
Apparatus: Vials, analytical balance, magnetic stirrer, a range of solvents (e.g., water, ethanol, dichloromethane, hexanes).
-
Methodology:
-
Add a known mass (e.g., 10 mg) of the compound to a vial containing a specific volume (e.g., 1 mL) of a chosen solvent.
-
Agitate the mixture at a controlled temperature until equilibrium is reached.
-
Visually observe if the solid has completely dissolved.
-
If it dissolves, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble.
-
Repeat the process with a range of polar and non-polar solvents to create a comprehensive solubility profile.
-
Safety and Handling
As a corrosive substance, proper handling of 1-Amino-2-methylbutan-2-ol is critical.
-
GHS Hazards: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[2][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] It should be stored separately from strong oxidizing agents and acids.[9]
References
-
1-amino-2-methylbutan-2-ol | CAS#:51411-49-5. Chemsrc. [Link]
-
1-Amino-2-methylbutan-2-ol | C5H13NO | CID 3016656. PubChem. [Link]
-
1-Amino-2-butanol | C4H11NO | CID 26107. PubChem. [Link]
-
1-amino-2-butanol. Stenutz. [Link]
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- 4. 1-amino-2-methylbutan-2-ol | 51411-49-5 [chemicalbook.com]
- 5. 1-amino-2-butanol [stenutz.eu]
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